8-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-2-methylquinoline oxalate
Overview
Description
8-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-2-methylquinoline oxalate is a useful research compound. Its molecular formula is C24H25NO7 and its molecular weight is 439.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 439.16310214 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolism and Biological Interactions
- The metabolism of 8-aminoquinoline derivatives in rat liver microsomes has been studied, revealing the formation of more polar metabolites through NADPH-dependent processes, suggesting potential pathways for biotransformation relevant to drug design and pharmacological studies (Theoharides, Chung, & Velázquez, 1985).
Fluorescence and Sensing Applications
- An 8-aminoquinoline-based fluorescent sensor for zinc ion has been developed, demonstrating quick response and high selectivity, which could be applied in cell imaging studies and highlight the potential of quinoline derivatives in biological sensing technologies (Pradhan et al., 2015).
Synthetic Methodologies
- Carbophilic Lewis acid-catalyzed tandem nucleophilic addition and cyclization of 2-(1-alkynyl)arylaldimines have been used for the concise synthesis of 1,2-dihydroisoquinolines, demonstrating the utility of quinoline derivatives in complex organic synthesis (Obika et al., 2007).
Antioxidant Properties and Toxicity Studies
- Ethoxyquin, a phenolic antioxidant structurally related to quinolines, has been studied for its effects on hepatic peroxisome proliferation and fatty acid beta-oxidation in rats, providing insights into the biological activity and safety profile of related compounds (Lalwani et al., 1983).
Interaction with Biological Systems
- Rhodium(III)-catalyzed alkenylation reactions of 8-methylquinolines with alkynes by C(sp3)-H activation showcase the chemical versatility of quinoline derivatives and their potential applications in medicinal chemistry and drug development (Liu et al., 2014).
Properties
IUPAC Name |
8-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]-2-methylquinoline;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3.C2H2O4/c1-4-6-17-10-12-19(21(15-17)24-3)25-13-14-26-20-8-5-7-18-11-9-16(2)23-22(18)20;3-1(4)2(5)6/h4-5,7-12,15H,1,6,13-14H2,2-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWAMEALBLGOKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCOC3=C(C=C(C=C3)CC=C)OC)C=C1.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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